Cas no 121825-35-2 (Vinylzinc bromide, 0.50 M in THF)
Vinylzinc bromide, 0.50 M in THF Chemical and Physical Properties
Names and Identifiers
-
- MFCD28103513
- vinylzinc bromide
- 121825-35-2
- bromozinc(1+);ethene
- Vinylzinc bromide, 0.50 M in THF
-
- Inchi: 1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
- InChI Key: NXOOHTNFDGTPON-UHFFFAOYSA-M
- SMILES: Br[Zn+].[CH-]=C
Computed Properties
- Exact Mass: 169.87095g/mol
- Monoisotopic Mass: 169.87095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 4
- Rotatable Bond Count: 0
- Complexity: 6
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: No data avaiable
Vinylzinc bromide, 0.50 M in THF Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Vinylzinc bromide, 0.50 M in THF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB570375-50ml |
Vinylzinc bromide, 0.50 M in THF; . |
121825-35-2 | 50ml |
€1110.40 | 2025-04-22 | ||
| abcr | AB570375-100ml |
Vinylzinc bromide, 0.50 M in THF; . |
121825-35-2 | 100ml |
€1732.30 | 2025-04-22 | ||
| abcr | AB570375-50 ml |
Vinylzinc bromide, 0.50 M in THF; . |
121825-35-2 | 50 ml |
€1155.00 | 2024-04-20 | ||
| abcr | AB570375-100 ml |
Vinylzinc bromide, 0.50 M in THF; . |
121825-35-2 | 100 ml |
€1808.60 | 2024-04-20 |
Vinylzinc bromide, 0.50 M in THF Suppliers
Vinylzinc bromide, 0.50 M in THF Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Vinylzinc bromide, 0.50 M in THF
Vinylzinc bromide, 0.50 M in THF: A Versatile Reagent in Modern Chemical Synthesis
The compound with the CAS number 121825-35-2, known as Vinylzinc bromide, 0.50 M in THF, is a highly reactive organometallic species that has garnered significant attention in the field of synthetic chemistry. This reagent, typically used as a solution in tetrahydrofuran (THF), plays a crucial role in various chemical transformations, particularly in the formation of carbon-carbon bonds. Its unique reactivity makes it an indispensable tool for chemists working on complex organic syntheses.
Organometallic compounds, such as Vinylzinc bromide, are known for their ability to participate in a wide range of chemical reactions. The presence of the zinc-carbon bond allows for facile insertion into other molecules, making it an excellent nucleophile in cross-coupling reactions. In particular, the vinyl moiety attached to the zinc center enables the compound to engage in reactions like Suzuki-Miyaura coupling, Heck reaction, and other palladium-catalyzed processes. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and agrochemicals.
Recent advancements in synthetic methodologies have highlighted the importance of organometallic reagents like Vinylzinc bromide. For instance, studies have demonstrated its utility in the synthesis of biologically active compounds. The ability to introduce vinyl groups into target molecules with high selectivity and yield has made this reagent particularly valuable in drug discovery efforts. Researchers have leveraged its reactivity to develop novel pathways for constructing heterocyclic frameworks, which are common motifs in many therapeutic agents.
The use of Vinylzinc bromide, 0.50 M in THF has also been explored in polymer chemistry. The compound's ability to undergo polymerization reactions has opened up new avenues for creating advanced materials with tailored properties. These materials can range from conductive polymers used in electronic devices to biodegradable polymers for medical applications. The versatility of this reagent underscores its importance as a building block in modern chemical synthesis.
In addition to its role in organic synthesis, Vinylzinc bromide has found applications in catalysis. Its participation in various catalytic cycles has led to the development of more efficient and sustainable synthetic routes. For example, it has been used as a co-catalyst in certain transition metal-catalyzed reactions, enhancing reaction rates and yields while minimizing byproduct formation. This aligns with the growing emphasis on green chemistry principles, where reagents that promote environmentally friendly processes are highly sought after.
The preparation and handling of Vinylzinc bromide, 0.50 M in THF require careful consideration due to its sensitivity to air and moisture. Typically, it is prepared by reacting zinc metal with an appropriate vinylic halide under an inert atmosphere. The resulting solution is then diluted with THF to achieve the desired concentration. This process demands precision and adherence to good laboratory practices to ensure consistent quality and performance.
Recent research has also focused on understanding the mechanistic aspects of reactions involving Vinylzinc bromide. By elucidating these mechanisms, chemists can better predict reaction outcomes and optimize conditions for maximum efficiency. Advances in computational chemistry have played a significant role here, allowing researchers to model reaction pathways at an atomic level. This computational approach complements experimental work and provides valuable insights into how organometallic reagents function during chemical transformations.
The impact of Vinylzinc bromide extends beyond academic research into industrial applications. Pharmaceutical companies have adopted this reagent for large-scale synthesis of active pharmaceutical ingredients (APIs). Its reliability and reproducibility make it a preferred choice for manufacturing processes that require high purity and consistency. As a result, the demand for high-quality solutions like Vinylzinc bromide, 0.50 M in THF continues to grow alongside advancements in medicinal chemistry.
In conclusion, the compound CAS number 121825-35-2, or more specifically referred to as Vinylzinc bromide, is a cornerstone of modern synthetic chemistry. Its unique properties enable a wide array of reactions that are essential for building complex molecules across various industries. From drug discovery to advanced materials science, this organometallic reagent continues to drive innovation and progress. As research continues to uncover new applications and improve synthetic methodologies, its significance is only expected to grow further.
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